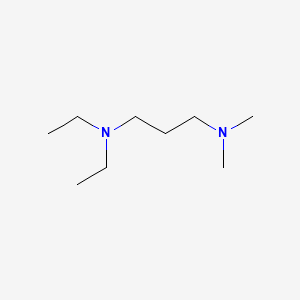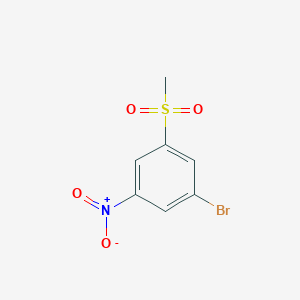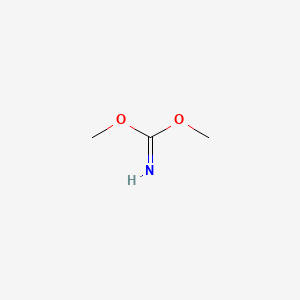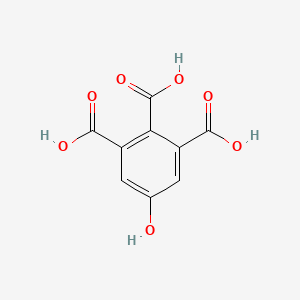
2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)-
Übersicht
Beschreibung
“2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)-” is a chemical compound. It is also known as Ethyl α- (ethoxymethylene)-α-cyanoacetate, Ethyl (ethoxymethylene)cyanoacetate, Ethyl cyano (ethoxymethylene)acetate, Ethyl 2-cyano-3-ethoxyacrylate, Ethyl 3-ethoxy-2-cyanoacrylate, 2- (Ethoxymethylene)-2-cyanoacetic acid ethyl ester, Ethyl 2-cyano-3-ethoxy-2-propenoate .
Molecular Structure Analysis
The molecular formula of this compound is C8H11NO3 and its molecular weight is 169.1778 . The IUPAC Standard InChI is InChI=1S/C8H11NO3/c1-3-11-6-7 (5-9)8 (10)12-4-2/h6H,3-4H2,1-2H3/b7-6+ .Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Fate
Esters, such as ethyl tert-butyl ether (ETBE), undergo biodegradation in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified, showcasing the potential for bioremediation strategies in contaminated environments. The degradation pathway involves hydroxylation, leading to various intermediates, indicating a complex biodegradation mechanism that could inform environmental management practices for ester contaminants (Thornton et al., 2020).
Anticancer Potentials
Cinnamic acid derivatives, closely related to propenoic acid esters, have been extensively studied for their anticancer properties. These compounds interact with various molecular targets, showing potential in anticancer therapies. Their mechanisms include modulating transcription factors, inhibiting tumor growth, and inducing apoptosis in cancer cells. This highlights the therapeutic potential of esters and their derivatives in oncology (De et al., 2011).
Cosmetic Applications
Hydroxycinnamic acids and their derivatives, including esters, exhibit significant cosmeceutical significance. They offer antioxidant, anti-inflammatory, and UV protective effects, making them valuable in anti-aging, anti-inflammatory, and skin-protective cosmetic formulations. Their multifunctional nature underscores the potential of esters in developing advanced cosmeceutical products (Taofiq et al., 2017).
Environmental Toxicology
The chronic aquatic toxicity of phthalate ester plasticizers demonstrates the environmental impact of ester compounds. While certain esters do not adversely affect aquatic organisms, the presence of others can disrupt ecosystem functioning. This underscores the importance of understanding the environmental fate and toxicity of esters, informing policies and practices for environmental protection (Staples et al., 2011).
Membrane Structure and Dynamics
Studies on poly(ethylene-co-methacrylic acid) ionomers, which include ester functionalities, reveal insights into membrane structure and dynamics. Electron spin resonance (ESR) studies of these ionomers show the self-assembling behavior and mobility within ionic aggregates, important for applications in fuel cells and membrane technologies (Kutsumizu & Schlick, 2005).
Safety and Hazards
While specific safety and hazard information for “2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)-” is not available, a related compound, ethyl acrylate, has been identified as a potential concern to human health based on its classification by international organizations as a substance that was found to cause cancer in laboratory animals .
Eigenschaften
InChI |
InChI=1S/C6H7NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h3,8H,2H2,1H3;/b5-3+; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDINRSYFUSYRE-WGCWOXMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC#N)O.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C#N)/O.[Na] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt, (2E)- | |
CAS RN |
627076-29-3 | |
| Record name | 2-Propenoic acid, 3-cyano-2-hydroxy-, ethyl ester, sodium salt (1:1), (2E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627076-29-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dihydro-1H-benzo[f]isoindole](/img/structure/B3192384.png)


![Benzo[b]thiophene-3-ol, 4-bromo-](/img/structure/B3192409.png)







![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)